3-(丁硫基)苯基硼酸

描述

3-(Butylthio)phenylboronic acid is a chemical compound with the molecular formula C10H15BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

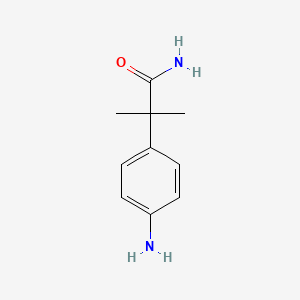

Molecular Structure Analysis

The molecular structure of 3-(Butylthio)phenylboronic acid consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) attached to a boronic acid group and a butylthio group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The butylthio group consists of a four-carbon alkyl chain (butyl) attached to a sulfur atom .

Chemical Reactions Analysis

Boronic acids, including 3-(Butylthio)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Butylthio)phenylboronic acid include a molecular weight of 210.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 and a topological polar surface area of 65.8 Ų .

科学研究应用

生物医学应用

苯基硼酸已被用于生物医学领域,特别是由于其对葡萄糖敏感的特性,使其能够自调节胰岛素释放,从而帮助治疗糖尿病。 它们还可以用作诊断剂,并应用于伤口愈合和肿瘤靶向 .

诊断和治疗应用

这些化合物与唾液酸相互作用,成为一类新的分子靶标。 这种相互作用对于开发基于PBA的药物递送策略至关重要 .

传感应用

苯基硼酸用于传感技术。 例如,电聚合的3-氨基苯基硼酸已被用于阻抗法检测多巴胺,而与噻吩的共聚物已被用于电位法检测D-葡萄糖 .

亲和结合和分离

安全和危害

While specific safety and hazard information for 3-(Butylthio)phenylboronic acid was not found in the search results, boronic acids are generally considered hazardous. They can cause skin and eye irritation, and specific target organ toxicity following single exposure . It is recommended to avoid breathing in the dust, gas, or vapors of the compound, and to avoid contact with skin and eyes .

未来方向

Boronic acids, including 3-(Butylthio)phenylboronic acid, are increasingly being used in diverse areas of research. They have been utilized in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Future research will likely continue to explore the diverse uses and applications of boronic acids, from therapeutics to separation technologies .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, boronic acids interact with palladium catalysts in a process involving oxidative addition and transmetalation .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biaryl compounds, which are prevalent in various natural products and pharmaceuticals .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can exhibit various biological activities depending on their chemical structures .

属性

IUPAC Name |

(3-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUFIYSSJHKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693492 | |

| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884868-03-5 | |

| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)